2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

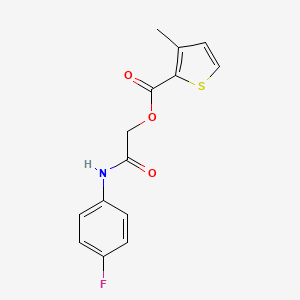

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring two key structural motifs:

- Ester backbone: Comprising a 3-methylthiophene-2-carboxylate moiety linked via an ester bond to a 2-((4-fluorophenyl)amino)-2-oxoethyl group.

Properties

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGCVNYIBAZGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, are known to have a wide range of biological effects. They are used in medicinal chemistry to improve advanced compounds with a variety of biological effects.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Biological Activity

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FNO3S. It features a fluorinated aromatic ring, an amino group, and a carboxylate ester, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 281.30 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Anticancer Activity : Fluorinated compounds often show enhanced potency against various cancer cell lines. For instance, studies on fluorinated benzothiazoles indicate they possess antiproliferative effects against sensitive cancer cells through mechanisms involving cytochrome P450 metabolism and DNA adduct formation .

- Antimicrobial Properties : The presence of the thiophene moiety can enhance antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively.

- Enzyme Inhibition : Some derivatives may act as enzyme inhibitors, impacting pathways related to cancer proliferation and microbial resistance.

Case Study 1: Antiproliferative Effects

A study examined the effects of fluorinated benzothiazoles on breast and renal cancer cells. The results demonstrated that certain fluorinated derivatives induced significant cell death without exhibiting a biphasic dose-response relationship, suggesting their potential as effective chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Research on related thiophene-based compounds revealed their effectiveness against various bacterial strains. The incorporation of the fluorophenyl group was found to enhance lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.

- Amino Group : Contributes to potential interactions with receptors or enzymes.

- Thiophene Ring : Imparts unique electronic properties that can affect reactivity and biological interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Physicochemical Properties

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.